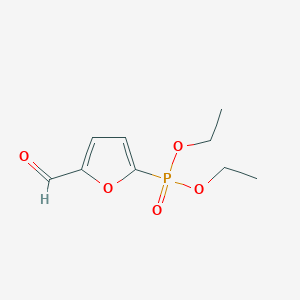
Diethyl (5-formylfuran-2-yl)phosphonate
Übersicht
Beschreibung
Diethyl (5-formylfuran-2-yl)phosphonate is an organic compound that belongs to the furan class of compounds . It has a molecular weight of 232.17 . The compound is in liquid form .
Synthesis Analysis
The synthesis of Diethyl (5-formylfuran-2-yl)phosphonate involves two steps . In Step A, a solution of 2-furaldehyde diethyl acetal (1 mmole) in THF (tetrahydrofuran) is treated with nBuLi (1 mmole) at -78 C. After 1 h, diethyl chlorophosphate (1.2 mmole) is added and the reaction is stirred for 40 min. Extraction and evaporation give a brown oil . In Step B, the resulting brown oil is treated with 80% acetic acid at 90 C. for 4 h. Extraction and chromatography give compound 1 as a clear yellow oil .Molecular Structure Analysis
The IUPAC name of the compound is diethyl 5-formyl-2-furylphosphonate . The InChI Code is 1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl (5-formylfuran-2-yl)phosphonate is a liquid . It has a molecular weight of 232.17 . The compound’s boiling point and other physical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Organic Chemistry
- Application : Diethyl (5-formylfuran-2-yl)phosphonate is used in the synthesis of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate .
- Method of Application : The synthetic strategy involved the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate .
- Results : The result of this process is the efficient synthesis of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate .
Hydrolysis and Dealkylation
- Application : Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds .
- Method of Application : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Michael Addition
- Application : The conjugate addition of hydrogen-phosphonates to different Michael acceptors is a fundamental reaction in organic chemistry and materials science .
- Method of Application : The use of various Michael donors allows the construction of different carbon-heteroatom bonds .
- Results : The phospha-Michael addition is an intensively developed field and attracts much attention of the synthetic chemists in recent years .
Biomedical Applications
- Application : Compounds with a phosphonate group attached directly to the molecule via a P-C bond serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications .
- Method of Application : These compounds often inhibit enzymes utilizing phosphates as substrates .
- Results : Phosphorus-bearing compounds found a wide range of applications in agricultural, medicinal, technical and synthetic chemistry .
Antiviral and Antibacterial Agents
- Application : Phosphinic and phosphonic acids are known as antibacterial agents . Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections .
- Method of Application : These compounds often inhibit enzymes utilizing phosphates as substrates .
- Results : Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
Bone Density Improvement
- Application : Dronates are known to increase the mineral density in bones .
- Method of Application : These compounds are often used in the treatment of osteoporosis and other bone diseases .
- Results : Regular use of these compounds can lead to an increase in bone mineral density, reducing the risk of fractures .
Eigenschaften
IUPAC Name |
5-diethoxyphosphorylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENWRUJQHNQBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (5-formylfuran-2-yl)phosphonate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


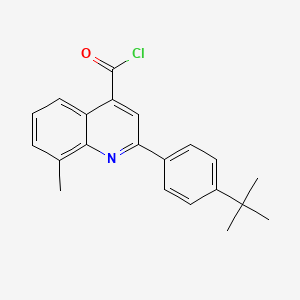
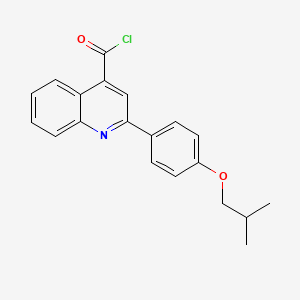
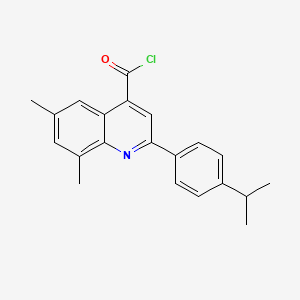
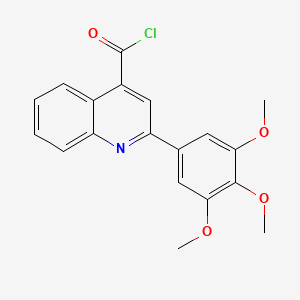
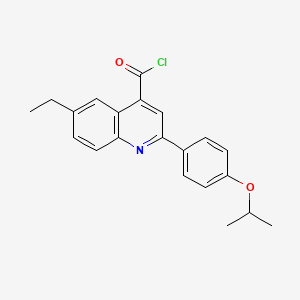

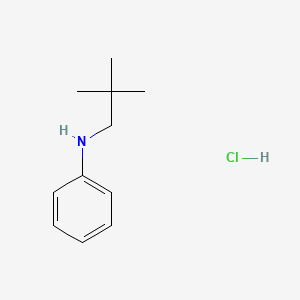
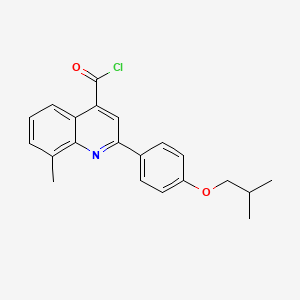
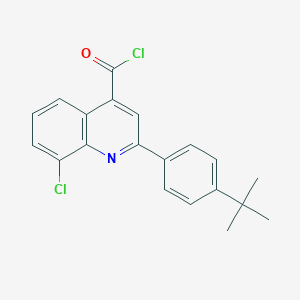

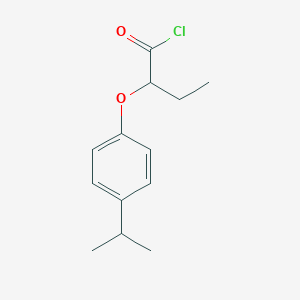
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)